3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine
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Overview
Description
Scientific Research Applications
1. Hypoglycemic Activity
- Application Summary : This compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety, which have been evaluated for their hypoglycemic (blood sugar reducing) activity .
2. Antifungal Evaluation
- Application Summary : This compound has been used in the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, which have been evaluated for their antifungal activity .
- Methods of Application : The compounds were synthesized from the key compound 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione by aminomethylation with paraformaldehyde and substituted amines using molecular sieves and sonication .
- Results or Outcomes : The synthesized compounds exhibited promising antifungal activity against several human pathogenic fungal strains .
3. Antibacterial Evaluation
- Application Summary : This compound has been used in the synthesis of 1,2,3-triazole-linked pyrazoline analogues, which have been evaluated for their antibacterial activity .
4. Enhanced Structural and Optical Performance
- Application Summary : This compound has been used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which displayed significant potential for various applications and yielded promising outcomes .
- Results or Outcomes : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm .
5. Synthesis of Pyrazolines and Related Derivatives
- Application Summary : This compound has been used in the synthesis of pyrazolines and their analogs, which are pharmacologically active scaffolds .
6. Formation of Metal–Organic Frameworks (MOFs)
- Application Summary : The 1,3,5-trispyrazolylbenzenes, which can be synthesized from this compound, are flat, disk-shaped molecules that can potentially present as column formations in their self-assembly .
4. Enhanced Structural and Optical Performance
- Application Summary : This compound has been used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which displayed significant potential for various applications and yielded promising outcomes .
- Results or Outcomes : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm .
5. Synthesis of Pyrazolines and Related Derivatives
- Application Summary : This compound has been used in the synthesis of pyrazolines and their analogs, which are pharmacologically active scaffolds .
6. Formation of Metal–Organic Frameworks (MOFs)
Safety And Hazards
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCGFIUIEBWQBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247754 |
Source
|
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine | |
CAS RN |
502132-95-8 |
Source
|
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502132-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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